Potency Ranking in Guinea Pig Aorta Contraction: VIC is 45-fold More Potent than Endothelin-3
In a direct head-to-head comparison of agonist potencies on isolated guinea-pig thoracic aorta rings, VIC demonstrated an intermediate potency profile. Its mean EC50 value was 11.0 nM, placing it after endothelin-1 (5.0 nM) and endothelin-2 (5.5 nM), but notably, it was 45-fold more potent than endothelin-3, which had an EC50 greater than 500 nM [1]. This rank order defines the relative ETA receptor activation strength of the peptides in this vascular smooth muscle preparation.
| Evidence Dimension | Agonist potency for inducing contraction (EC50) |
|---|---|
| Target Compound Data | EC50 = 11.0 nM |
| Comparator Or Baseline | Endothelin-1 (EC50 = 5.0 nM), Endothelin-2 (EC50 = 5.5 nM), Endothelin-3 (EC50 > 500 nM) |
| Quantified Difference | VIC is 2.2-fold less potent than ET-1; 45-fold more potent than ET-3 |
| Conditions | Isolated guinea-pig thoracic aorta rings in vitro; concentration-response curves |
Why This Matters
This quantitative potency difference allows researchers to select VIC as an ETA-preferring agonist with a defined activation threshold between the highly potent ET-1/ET-2 and the weak ET-3, enabling precise pharmacological characterization of mixed receptor populations.
- [1] Schoeffter P, Randriantsoa A. Differences between endothelin receptors mediating contraction of guinea-pig aorta and pig coronary artery. Eur J Pharmacol. 1993 Nov 9;249(2):199-206. doi:10.1016/0014-2999(93)90433-i. PMID: 8287901. View Source
